9,9-Dihexyl-2,7-dibromofluorene

Descripción

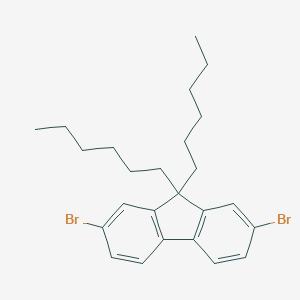

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,7-dibromo-9,9-dihexylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32Br2/c1-3-5-7-9-15-25(16-10-8-6-4-2)23-17-19(26)11-13-21(23)22-14-12-20(27)18-24(22)25/h11-14,17-18H,3-10,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXFFIMLCSVJMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

201807-75-2 | |

| Record name | 9H-Fluorene, 2,7-dibromo-9,9-dihexyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201807-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10393455 | |

| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189367-54-2 | |

| Record name | 9,9-Dihexyl-2,7-dibromofluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-Dibromo-9,9-dihexyl-9H-fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 9,9-Dihexyl-2,7-dibromofluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 9,9-Dihexyl-2,7-dibromofluorene, a key building block in the development of organic electronic materials, including polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of the two hexyl chains at the C9 position enhances the solubility of the fluorene core, facilitating its processing and incorporation into various device architectures.

Core Synthesis Pathway

The primary synthetic route to this compound involves a two-step process. The first step is the bromination of fluorene to produce the precursor, 2,7-dibromofluorene. The subsequent and crucial step is the dialkylation of 2,7-dibromofluorene at the C9 position with 1-bromohexane. This alkylation is typically achieved via a phase-transfer catalysis (PTC) method, which is highly efficient for this transformation.

Experimental Protocols

This section details the methodologies for the synthesis of the precursor, 2,7-dibromofluorene, and the final product, this compound.

Synthesis of 2,7-dibromofluorene

The bromination of fluorene is a key initial step. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent.

Materials:

-

Fluorene

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve fluorene in DMF.

-

Slowly add N-bromosuccinimide (2.2 equivalents) to the solution in portions, while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into a beaker containing deionized water to precipitate the crude product.

-

Collect the precipitate by filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2,7-dibromofluorene as a white to pale yellow solid.

Synthesis of this compound via Phase-Transfer Catalysis

The alkylation of 2,7-dibromofluorene is effectively carried out using a phase-transfer catalyst, which facilitates the reaction between the water-soluble base and the organic-soluble fluorene derivative.

Materials:

-

2,7-Dibromofluorene

-

1-Bromohexane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene or Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,7-dibromofluorene, toluene (or DMSO), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Addition of Base: While stirring vigorously, add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide.

-

Addition of Alkylating Agent: Add 1-bromohexane to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (typically around 70-80 °C) and maintain for several hours (e.g., 4-6 hours) with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent. Combine all organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is typically purified by recrystallization from a solvent such as methanol or ethanol, or by column chromatography on silica gel using a non-polar eluent like hexane.

Data Presentation

The following table summarizes quantitative data from various reported syntheses of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,7-Dibromofluorene | General |

| Alkylating Agent | 1-Bromohexane | General |

| Base | KOH or NaOH (50% aq. solution) | [1] |

| Catalyst | Tetrabutylammonium bromide (TBAB) | [1] |

| Solvent | Toluene or DMSO | [2] |

| Reaction Temperature | 70 - 80 °C (Reflux) | |

| Reaction Time | 4 - 6 hours | |

| Reported Yield | >85% | |

| Melting Point | 67-71 °C | [2] |

| Purity | 97-98% | [2][3] |

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical relationship of the synthesis steps.

References

An In-depth Technical Guide to 9,9-Dihexyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of 9,9-Dihexyl-2,7-dibromofluorene. The information is curated for professionals in research and development, with a particular focus on its role in materials science. While primarily utilized in organic electronics, this guide also addresses its relevance to the broader chemical and pharmaceutical research sectors.

Core Compound Properties

This compound is a fluorene derivative characterized by two hexyl chains at the 9-position and two bromine atoms at the 2 and 7 positions of the fluorene core.[1] This structure imparts solubility in organic solvents and makes it a valuable monomer for polymerization reactions.[2]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Weight | 492.33 g/mol | [1][3][4] |

| Molecular Formula | C₂₅H₃₂Br₂ | [1][3][5] |

| CAS Number | 189367-54-2 | [4] |

| Melting Point | 67-71 °C | [3][4][5][6] |

| Boiling Point | 522.2 ± 43.0 °C at 760 mmHg | [5] |

| Density | 1.274 - 1.3 g/cm³ | [3][5] |

| Appearance | White to yellow or brown crystalline powder | [3][7] |

| Solubility | Slightly soluble in water | [3][5][6] |

| Purity | Typically ≥97% | [4] |

Applications in Research and Development

The primary application of this compound is in the field of organic electronics. It serves as a key building block for the synthesis of conjugated polymers used in:

-

Organic Light-Emitting Diodes (OLEDs) : Its derivatives are known for their efficient blue emission, a crucial component for full-color displays and lighting.[3][7]

-

Polymeric Light-Emitting Diodes (PLEDs) : The compound's properties, including high charge-carrier mobility and good processability, contribute to the performance of PLEDs.[3][7]

For professionals in drug development, it is important to note that, based on available literature, this compound does not have established applications in biological or pharmaceutical research. Its utility is currently centered on materials science.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the phase-transfer catalyzed alkylation of 2,7-dibromofluorene. A general protocol is outlined below.

Materials:

-

2,7-dibromofluorene

-

1-Bromohexane

-

Potassium hydroxide or sodium hydroxide

-

Toluene

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

Procedure:

-

In a round-bottom flask, 2,7-dibromofluorene, toluene, and the phase-transfer catalyst are combined and stirred.

-

A concentrated aqueous solution of potassium hydroxide or sodium hydroxide is added to the mixture under vigorous stirring.

-

1-Bromohexane is then introduced into the reaction mixture.

-

The mixture is heated to reflux (approximately 70-80 °C) for 4-6 hours.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled, and deionized water is added.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the product.

-

Further purification can be achieved through recrystallization or column chromatography.

Use in Suzuki Coupling Polymerization

This compound is a common monomer in Suzuki coupling reactions to create polyfluorene-based polymers.

General Reaction Scheme: This involves the reaction of this compound with a diboronic acid or ester derivative of another aromatic compound in the presence of a palladium catalyst and a base. The choice of the co-monomer allows for the tuning of the resulting polymer's electronic and optical properties.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. This compound 97 189367-54-2 [sigmaaldrich.com]

- 5. CAS 189367-54-2 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 6. echemi.com [echemi.com]

- 7. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

1H NMR spectrum of 9,9-Dihexyl-2,7-dibromofluorene

An In-depth Technical Guide to the ¹H NMR Spectrum of 9,9-Dihexyl-2,7-dibromofluorene

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound, a key intermediate in the synthesis of advanced organic electronic materials.[1] The information presented is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Molecular Structure and Proton Environments

This compound (C₂₅H₃₂Br₂) is a derivative of fluorene, an aromatic hydrocarbon.[2] The molecule's structure features a fluorene core with bromine atoms at the 2 and 7 positions and two hexyl chains attached at the 9 position. The presence of these functional groups results in distinct chemical environments for the protons, which can be identified and quantified using ¹H NMR spectroscopy.

To facilitate the interpretation of the NMR spectrum, the protons in the molecule are labeled as follows:

Caption: Molecular structure of this compound with proton labeling.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is typically recorded in deuterated chloroform (CDCl₃) at a frequency of 400 or 500 MHz.[3] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1, H-8 | ~7.52 | d | 2H | ~8.0 |

| H-3, H-6 | ~7.47 | s | 2H | - |

| H-4, H-5 | ~7.45 | dd | 2H | ~8.0, ~1.6 |

| H-a (α-CH₂) | ~1.93 | m | 4H | - |

| H-f (ω-CH₃) | ~0.75 | t | 6H | ~7.0 |

| H-b, c, d, e (-(CH₂)₄-) | ~1.10 - ~0.60 | m | 16H | - |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent, concentration, and spectrometer frequency used.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound can be divided into two main regions: the aromatic region (downfield, ~7.4-7.6 ppm) and the aliphatic region (upfield, ~0.6-2.0 ppm).

-

Aromatic Protons (H-1, H-3, H-4, H-5, H-6, H-8):

-

The protons on the fluorene core appear in the downfield region due to the deshielding effect of the aromatic ring currents.

-

The protons at the 1 and 8 positions (H-1, H-8) are expected to appear as a doublet due to coupling with the adjacent protons at the 4 and 5 positions, respectively.

-

The protons at the 3 and 6 positions (H-3, H-6) are anticipated to be singlets as they do not have adjacent protons to couple with.

-

The protons at the 4 and 5 positions (H-4, H-5) are expected to appear as a doublet of doublets due to coupling with the protons at the 1 and 8 positions.

-

-

Aliphatic Protons (H-a to H-f):

-

The protons of the two hexyl chains appear in the upfield region of the spectrum.

-

The α-methylene protons (H-a), which are directly attached to the C9 position of the fluorene core, are the most deshielded of the aliphatic protons and appear as a multiplet around 1.93 ppm.

-

The terminal methyl protons (H-f) of the hexyl chains are the most shielded and appear as a triplet around 0.75 ppm, due to coupling with the adjacent methylene protons (H-e).

-

The remaining methylene protons (H-b, c, d, e) of the hexyl chains overlap and appear as a broad multiplet in the range of 0.60 to 1.10 ppm.

-

Experimental Protocol

The following is a general protocol for the synthesis and ¹H NMR analysis of this compound.

Synthesis of this compound

A common method for the synthesis of this compound is through the alkylation of 2,7-dibromofluorene using 1-bromohexane in the presence of a base and a phase-transfer catalyst.[4]

Caption: A simplified workflow for the synthesis of this compound.

Detailed Steps:

-

Reaction Setup: 2,7-dibromofluorene, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a solvent (e.g., toluene) are combined in a round-bottom flask.[4]

-

Addition of Reagents: A concentrated aqueous solution of a base (e.g., potassium hydroxide) and 1-bromohexane are added to the reaction mixture with vigorous stirring.[4]

-

Reaction: The mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).[4]

-

Work-up: After completion, the reaction mixture is cooled, and the organic layer is separated, washed with water and brine, and dried over an anhydrous salt (e.g., MgSO₄).[4]

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a non-polar eluent like hexane.[4]

¹H NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher.

Sample Preparation:

-

Approximately 5-10 mg of purified this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The spectrum is acquired at room temperature.

-

Standard pulse sequences are used to obtain the ¹H NMR spectrum.

-

The data is processed using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Conclusion

The ¹H NMR spectrum of this compound provides a definitive confirmation of its molecular structure. The distinct signals in the aromatic and aliphatic regions, along with their characteristic chemical shifts, multiplicities, and integrations, allow for the unambiguous assignment of all protons in the molecule. This detailed spectral analysis is crucial for verifying the purity and identity of the compound, which is essential for its application in the development of novel organic electronic materials.

References

The Solubility Profile of 9,9-Dihexyl-2,7-dibromofluorene: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility of 9,9-Dihexyl-2,7-dibromofluorene in common organic solvents, providing key data, experimental protocols, and workflow visualizations to support its application in organic electronics and materials science.

Introduction

This compound is a crucial building block in the synthesis of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Its chemical structure, featuring a fluorene core with bromine atoms at the 2 and 7 positions and two hexyl chains at the 9 position, provides a unique combination of electronic properties and processability. The hexyl chains are specifically introduced to enhance the solubility of the molecule in organic solvents, a critical factor for solution-based fabrication techniques. This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, based on peer-reviewed scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₃₂Br₂ |

| Molecular Weight | 492.33 g/mol |

| CAS Number | 189367-54-2 |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 67-71 °C |

| Boiling Point | 522.2 ± 43.0 °C at 760 mmHg[1] |

| Density | 1.274 ± 0.06 g/cm³ |

Quantitative Solubility Data

The solubility of this compound has been systematically investigated in twelve different organic solvents over a temperature range of 283.15 K to 323.15 K. The following table summarizes the mole fraction solubility (x) at various temperatures, as determined by the isothermal saturation method.

| Temperature (K) | Methanol | Ethanol | Acetonitrile | n-Butanol | Isopropanol | Dichloromethane |

| 283.15 | 0.00018 | 0.00045 | 0.00112 | 0.00135 | 0.00108 | 0.2854 |

| 288.15 | 0.00023 | 0.00057 | 0.00139 | 0.00168 | 0.00134 | 0.3152 |

| 293.15 | 0.00029 | 0.00071 | 0.00173 | 0.00209 | 0.00166 | 0.3471 |

| 298.15 | 0.00036 | 0.00088 | 0.00215 | 0.00259 | 0.00206 | 0.3813 |

| 303.15 | 0.00045 | 0.00109 | 0.00266 | 0.00321 | 0.00255 | 0.4181 |

| 308.15 | 0.00056 | 0.00135 | 0.00329 | 0.00397 | 0.00315 | 0.4577 |

| 313.15 | 0.00069 | 0.00167 | 0.00407 | 0.00491 | 0.00389 | 0.5003 |

| 318.15 | 0.00085 | 0.00206 | 0.00503 | 0.00607 | 0.00481 | 0.5463 |

| 323.15 | 0.00105 | 0.00254 | 0.00621 | 0.00750 | 0.00594 | 0.5959 |

| Temperature (K) | Dimethyl Sulfoxide | 1,4-Dioxane | Ethyl Acetate | n-Hexane | Tetrahydrofuran | Chloroform | Toluene |

| 283.15 | 0.00287 | 0.1421 | 0.0458 | 0.0113 | 0.2135 | 0.3542 | 0.1789 |

| 288.15 | 0.00351 | 0.1623 | 0.0541 | 0.0138 | 0.2398 | 0.3891 | 0.2012 |

| 293.15 | 0.00428 | 0.1845 | 0.0639 | 0.0168 | 0.2689 | 0.4265 | 0.2256 |

| 298.15 | 0.00522 | 0.2090 | 0.0755 | 0.0205 | 0.3011 | 0.4668 | 0.2524 |

| 303.15 | 0.00637 | 0.2360 | 0.0892 | 0.0250 | 0.3367 | 0.5101 | 0.2818 |

| 308.15 | 0.00777 | 0.2658 | 0.1054 | 0.0305 | 0.3760 | 0.5568 | 0.3142 |

| 313.15 | 0.00948 | 0.2988 | 0.1246 | 0.0372 | 0.4194 | 0.6072 | 0.3498 |

| 318.15 | 0.01156 | 0.3354 | 0.1472 | 0.0454 | 0.4673 | 0.6616 | 0.3889 |

| 323.15 | 0.01410 | 0.3759 | 0.1740 | 0.0554 | 0.5201 | 0.7204 | 0.4319 |

Data extracted from: Guo, J., Yang, J., Zou, Y., Pu, Y., & Wang, D. (2022). Solubility Determination and Modeling of this compound in Twelve Solvent Systems at 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(10), 3310–3316.

Experimental Protocol: Isothermal Saturation Method

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents, based on the isothermal saturation method.

1. Materials and Apparatus:

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostatic water bath

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Analytical balance (accuracy ± 0.1 mg)

-

Syringes with 0.45 μm filters

2. Procedure:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in the jacketed glass vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The temperature of the solution is maintained at the desired level by circulating water from the thermostatic bath through the jacket of the vessel.

-

The solution is continuously stirred using a magnetic stirrer to ensure that equilibrium is reached. The time required to reach equilibrium should be determined experimentally (typically several hours).

-

Once equilibrium is reached, stirring is stopped, and the solution is allowed to stand for a period to allow the undissolved solid to settle.

-

A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature and immediately filtered through a 0.45 μm filter to remove any solid particles.

-

The filtered sample is then diluted with the appropriate mobile phase for HPLC analysis.

-

The concentration of this compound in the diluted sample is determined by HPLC with a UV detector at a predetermined wavelength.

-

A calibration curve is prepared using standard solutions of known concentrations to quantify the solubility.

-

The mole fraction solubility (x) is calculated from the measured concentration.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a typical synthetic route for this compound, starting from 2,7-dibromofluorene.

Caption: Synthetic workflow for this compound.

Logical Relationship in Solubility Determination

This diagram outlines the logical steps involved in determining the solubility of the target compound.

References

Crystal Structure of 9,9-Dihexyl-2,7-dibromofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, properties, and crystal structure of 9,9-Dihexyl-2,7-dibromofluorene, a key building block in the development of organic electronic materials. This document details the experimental protocols for its preparation and single crystal growth, and summarizes its key physicochemical and crystallographic properties.

Physicochemical Properties

This compound is a white to brownish crystalline solid at room temperature. The introduction of hexyl chains at the C9 position of the fluorene core enhances its solubility in common organic solvents, which is crucial for solution-based processing of organic electronic devices.

| Property | Value |

| Molecular Formula | C₂₅H₃₂Br₂ |

| Molecular Weight | 492.33 g/mol |

| CAS Number | 189367-54-2 |

| Melting Point | 67-71 °C |

| Appearance | White to brown crystalline powder |

| Solubility | Soluble in solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene; slightly soluble in water. |

Experimental Protocols

The synthesis of this compound is typically a two-step process starting from fluorene. The first step involves the bromination of the fluorene core to yield 2,7-dibromofluorene, which is then alkylated at the C9 position.

Synthesis of 2,7-Dibromofluorene (Precursor)

Reaction: Fluorene is brominated using a suitable brominating agent. A common method involves using copper(II) bromide on an alumina support.

Procedure:

-

Preparation of CuBr₂ on Alumina: To a solution of copper(II) bromide (10 g, 44.8 mmol) in 100 mL of distilled water, add 20 g of neutral alumina. The water is removed under reduced pressure, and the resulting brown powder is dried overnight in a vacuum oven at 90 °C.[1]

-

Bromination: In a round-bottom flask, dissolve fluorene (1.5 g, 9.0 mmol) in 80 mL of carbon tetrachloride. To this solution, add 30 g of the prepared copper(II) bromide on alumina.[1]

-

The reaction mixture is stirred at reflux for 5 hours.[1]

-

After cooling to room temperature, the solid alumina support is removed by filtration and washed with fresh carbon tetrachloride.

-

The combined organic filtrates are dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield 2,7-dibromofluorene as a yellow solid. The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexane.[1]

Synthesis of this compound

Reaction: The C9 position of 2,7-dibromofluorene is deprotonated by a strong base and subsequently alkylated with 1-bromohexane. This reaction is efficiently carried out using phase-transfer catalysis.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,7-dibromofluorene, a suitable organic solvent such as toluene, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB).

-

Addition of Base: While stirring vigorously, add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide.

-

Addition of Alkylating Agent: Add 1-bromohexane to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (approximately 70-80 °C) and maintain for 4-6 hours with vigorous stirring to ensure efficient mixing of the aqueous and organic phases. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine all organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and petroleum ether, to yield pure this compound.

Single Crystal Growth of this compound

Protocol: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or by cooling of a saturated solution. The choice of solvent is critical and is guided by the solubility data of the compound.

Procedure:

-

Solvent Selection: Based on solubility studies, solvents such as ethyl acetate, chloroform, or toluene are good candidates. A solvent system where the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures is ideal for crystallization by cooling. For slow evaporation, a solvent in which the compound is readily soluble is chosen.

-

Preparation of Saturated Solution: Dissolve the purified this compound in a minimal amount of a chosen solvent (e.g., a mixture of ethyl acetate and petroleum ether) in a clean vial. Gentle heating may be applied to ensure complete dissolution.

-

Crystallization:

-

Slow Evaporation Method: Cover the vial with a cap containing a few pinholes to allow for the slow evaporation of the solvent over several days at room temperature.

-

Slow Cooling Method: If a heated solution is prepared, allow it to cool slowly to room temperature, and then transfer it to a refrigerator or a temperature-controlled bath for further slow cooling.

-

-

Crystal Harvesting: Once well-formed crystals appear, they can be carefully harvested from the mother liquor and dried.

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) and is available under the deposition number CCDC 628907 .

While the existence of the crystal structure is confirmed through this deposition, detailed crystallographic tables including unit cell parameters, space group, and specific bond lengths and angles were not available in the searched scientific literature. Access to the CCDC database is required to obtain the full crystallographic information file (CIF). The structure of the related compound, 2,7-dibromo-9,9-dimethyl-9H-fluorene, reveals a planar fluorene core.[2] It is expected that the fluorene core in this compound is also largely planar, with the hexyl chains adopting a non-planar conformation.

Visualizations

The following diagrams illustrate the synthetic workflow for this compound.

References

Determining the Frontier Molecular Orbital Energies of 9,9-Dihexyl-2,7-dibromofluorene: A Technical Guide

Introduction

Data Presentation

A comprehensive understanding of the electronic properties of 9,9-Dihexyl-2,7-dibromofluorene would require the experimental determination of its HOMO and LUMO energy levels. The following table provides a template for the presentation of such quantitative data, which would typically be acquired through the experimental protocols detailed in the subsequent sections.

| Parameter | Value (eV) | Method | Reference |

| HOMO Energy Level | Data not available | Cyclic Voltammetry | - |

| LUMO Energy Level | Data not available | Cyclic Voltammetry | - |

| Electrochemical Band Gap (EgEC) | Data not available | Cyclic Voltammetry | - |

| Optical Band Gap (Egopt) | Data not available | UV-Vis Spectroscopy | - |

Experimental Protocols

The determination of HOMO and LUMO energy levels of organic semiconductors is primarily achieved through a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry is the most common method for probing the electrochemical redox potentials, which are then used to calculate the HOMO and LUMO energies. UV-Visible spectroscopy is employed to determine the optical band gap, providing a complementary approach.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively.

Experimental Setup:

-

Potentiostat: An electronic instrument that controls the voltage difference between a working electrode and a reference electrode.

-

Three-Electrode Cell:

-

Working Electrode: An inert electrode where the redox reactions of the analyte occur. Common materials include glassy carbon, platinum, or gold.

-

Reference Electrode: An electrode with a stable and well-known electrode potential. A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used.

-

Counter (or Auxiliary) Electrode: A chemically inert electrode, usually a platinum wire, that completes the electrical circuit.

-

-

Electrolyte Solution: A solution containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu4NPF6) in an anhydrous, deoxygenated organic solvent (e.g., acetonitrile, dichloromethane, or tetrahydrofuran).

-

Inert Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the interference of oxygen and water.

Sample Preparation: The this compound sample is dissolved in the electrolyte solution at a low concentration (typically 1-10 mM). For solid-state measurements, the material can be drop-cast onto the working electrode to form a thin film.

Procedure:

-

The three-electrode cell is assembled with the electrolyte solution and purged with an inert gas.

-

A background cyclic voltammogram of the electrolyte solution is recorded to ensure the absence of interfering redox processes.

-

The analyte solution is introduced into the cell.

-

The potential of the working electrode is swept linearly with time from a starting potential to a final potential and then back to the start. This process is repeated for one or more cycles.

-

During the potential sweep, the current flowing between the working and counter electrodes is measured.

-

To accurately determine the energy levels relative to the vacuum level, a standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple, is added to the solution at the end of the experiment, and its cyclic voltammogram is recorded.

Data Analysis and Calculation: The resulting plot of current versus potential is a cyclic voltammogram. The onset potentials for the first oxidation (Eoxonset) and the first reduction (Eredonset) are determined from the voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using the following empirical formulas[1][2]:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

Where E1/2(Fc/Fc+) is the half-wave potential of the ferrocene/ferrocenium redox couple, and 4.8 eV is the energy level of the Fc/Fc+ standard relative to the vacuum level[1]. The electrochemical band gap (EgEC) can be calculated as the difference between the HOMO and LUMO levels:

-

EgEC = |ELUMO - EHOMO|

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the optical band gap of a material by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

Experimental Setup:

-

UV-Vis Spectrophotometer: An instrument consisting of a light source (deuterium and tungsten lamps), a monochromator to select the wavelength, a sample holder, and a detector.

Sample Preparation: The this compound sample is dissolved in a suitable UV-transparent solvent (e.g., chloroform, tetrahydrofuran, or cyclohexane) to prepare a dilute solution. For thin-film measurements, the material is deposited on a transparent substrate like quartz.

Procedure:

-

A baseline spectrum is recorded using a cuvette containing only the solvent.

-

The sample solution is placed in a cuvette, and its absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

Data Analysis and Calculation: The absorption spectrum plots absorbance versus wavelength. The onset of the lowest energy absorption band (λonset) is used to calculate the optical band gap (Egopt) using the following equation[3][4]:

-

Egopt (eV) = 1240 / λonset (nm)

The LUMO energy level can then be estimated if the HOMO level is known from CV measurements:

-

ELUMO = EHOMO + Egopt

Mandatory Visualization

The following diagram illustrates the workflow for the experimental determination of HOMO and LUMO energy levels of an organic semiconductor material like this compound.

Caption: Workflow for determining HOMO/LUMO energy levels.

References

Thermal properties of 9,9-Dihexyl-2,7-dibromofluorene

An In-depth Technical Guide on the Thermal Properties of 9,9-Dihexyl-2,7-dibromofluorene

This technical guide provides a comprehensive overview of the thermal properties of this compound, a key intermediate in the synthesis of advanced organic electronic materials. The information is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Core Thermal Properties

This compound is a solid at room temperature, appearing as a white to brown crystalline powder[1][2]. Its thermal characteristics are critical for its application in the development of materials with specific optical and electronic properties, particularly for polymeric light-emitting diodes (PLEDs) and organic light-emitting diodes (OLEDs)[1][2].

Quantitative Thermal Data

The known thermal properties of this compound are summarized in the table below for easy reference and comparison.

| Thermal Property | Value | Notes |

| Melting Point | 67-71 °C | |

| Boiling Point | 522.2 ± 43.0 °C | At 760 mmHg[3] |

| Boiling Point (Vacuum) | 115 °C | At 0.7 mmHg[4] |

| Decomposition Temperature | Not available | - |

It is important to note that while a boiling point at atmospheric pressure has been reported, this compound is more likely to be purified by sublimation or distillation under high vacuum to prevent thermal decomposition. The significant discrepancy between the atmospheric and vacuum boiling points underscores this. To date, specific data on its decomposition temperature from thermogravimetric analysis (TGA) has not been widely published in the available literature.

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for characterizing the thermal properties of organic compounds like this compound.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of a material. The analysis measures the change in mass of a sample as it is heated at a controlled rate.

Methodology:

-

Sample Preparation: A small amount of the this compound sample, typically 5-10 mg, is accurately weighed and placed into a TGA sample pan, commonly made of alumina or platinum.

-

Instrument Setup: The sample pan is placed within the TGA instrument's microbalance.

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, is established and maintained with a consistent flow rate (e.g., 30 mL/min) to prevent oxidative degradation[5].

-

Temperature Program: The sample is heated from ambient temperature to a final temperature, typically up to 800 °C, at a constant heating rate (e.g., 10 °C/min or 20 °C/min)[6].

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA thermogram plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%)[6]. The derivative of the weight loss curve can also be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This technique is ideal for determining melting point, glass transition temperature, and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-15 mg) is weighed and hermetically sealed in an aluminum DSC pan[7].

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup: Both the sample and reference pans are placed in the DSC cell.

-

Atmosphere: A continuous flow of inert gas, such as nitrogen (e.g., 20 cm³/min), is maintained throughout the experiment to prevent oxidation[7].

-

Temperature Program: To erase the sample's thermal history, it is typically subjected to a heat/cool/heat cycle. For example, heating from room temperature to a temperature above its melting point, cooling back to a sub-ambient temperature, and then reheating at a controlled rate (e.g., 10 °C/min)[7].

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. For melting, the onset of the endothermic peak is typically taken as the melting point for organic compounds[8]. The area under the peak is integrated to determine the enthalpy of fusion.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the thermal characterization of this compound.

Caption: Workflow for the thermal analysis of this compound.

References

- 1. This compound CAS#: 189367-54-2 [m.chemicalbook.com]

- 2. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CAS 189367-54-2 this compound - Alfa Chemistry [surface-coating.alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. epfl.ch [epfl.ch]

- 6. benchchem.com [benchchem.com]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. s4science.at [s4science.at]

An In-depth Technical Guide to the Electrochemical Characterization of 9,9-Dihexyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dihexyl-2,7-dibromofluorene is a key building block in the synthesis of advanced organic electronic materials, particularly conjugated polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its dihexyl substitution at the C9 position enhances solubility and processability, while the bromine atoms at the 2 and 7 positions provide reactive sites for polymerization reactions, such as Suzuki and Stille couplings. A thorough understanding of the electrochemical properties of this monomer is crucial for designing and predicting the behavior of the resulting polymers and their performance in electronic devices.

This technical guide provides a comprehensive overview of the electrochemical characterization of this compound, with a focus on cyclic voltammetry (CV). It details the experimental protocols necessary to determine key parameters such as oxidation and reduction potentials, and the subsequent calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electrochemical Properties: A Theoretical Overview

The electrochemical behavior of this compound is dominated by the electron-rich fluorene core. The molecule can be both oxidized (removal of an electron) and reduced (addition of an electron). These processes are typically investigated using cyclic voltammetry, a powerful electroanalytical technique that probes the redox behavior of a molecule.

The oxidation and reduction potentials are directly related to the HOMO and LUMO energy levels, respectively. The HOMO level represents the energy of the highest occupied molecular orbital, from which an electron is removed during oxidation. The LUMO level is the energy of the lowest unoccupied molecular orbital, which accepts an electron during reduction. The energy difference between the HOMO and LUMO levels is the electrochemical band gap, a critical parameter that influences the electronic and optical properties of the material.

Data Summary

While specific experimental electrochemical data for the monomer this compound is not extensively reported in the literature, the following table summarizes the expected parameters and provides illustrative values based on closely related fluorene derivatives and their polymers. These values serve as a reference for what can be anticipated upon experimental investigation.

| Parameter | Symbol | Expected Range | Method of Determination |

| Oxidation Onset Potential | Eox, onset | +0.8 to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Reduction Onset Potential | Ered, onset | -1.8 to -2.2 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| HOMO Energy Level | EHOMO | -5.4 to -5.8 eV | Calculated from Eox, onset |

| LUMO Energy Level | ELUMO | -2.4 to -2.8 eV | Calculated from Ered, onset |

| Electrochemical Band Gap | Eg | 2.8 to 3.2 eV | ELUMO - EHOMO |

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the electrochemical properties of this compound.[1] The experiment involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and a supporting electrolyte. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram.

Materials and Equipment:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)

-

Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

-

Counter (Auxiliary) Electrode (e.g., Platinum wire or mesh)

-

Inert gas (Argon or Nitrogen) for deoxygenation

-

High-purity solvent (e.g., Dichloromethane, Acetonitrile, or Tetrahydrofuran)

-

Supporting electrolyte (e.g., Tetrabutylammonium hexafluorophosphate - TBAPF6 or Tetrabutylammonium perchlorate - TBAP)

-

This compound sample

-

Ferrocene (for internal calibration)

Procedure:

-

Solution Preparation:

-

Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF6) in the chosen solvent.

-

Dissolve a small amount of this compound (typically 1-5 mM) in the electrolyte solution.

-

-

Cell Assembly:

-

Assemble the three-electrode cell with the working, reference, and counter electrodes.

-

Ensure the electrodes are clean and polished according to standard procedures.

-

-

Deoxygenation:

-

Purge the solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the parameters on the potentiostat software, including the initial potential, switching potential, final potential, and scan rate (typically 50-100 mV/s).

-

Record a background scan of the electrolyte solution without the analyte to ensure there are no interfering redox processes.

-

Run the cyclic voltammetry experiment on the analyte solution.

-

-

Internal Calibration:

-

After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple has a well-defined potential and is used as an internal standard.

-

Data Analysis:

-

Determination of Onset Potentials:

-

The oxidation onset potential (Eox, onset) is determined by finding the intersection of the tangent to the rising oxidation peak with the baseline current.

-

Similarly, the reduction onset potential (Ered, onset) is determined from the reduction peak.

-

-

Calculation of HOMO and LUMO Levels:

-

The HOMO and LUMO energy levels can be estimated from the onset potentials using the following empirical equations, referencing the Fc/Fc+ couple which is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level:

-

EHOMO (eV) = -[Eox, onset (vs. Fc/Fc+) + 4.8]

-

ELUMO (eV) = -[Ered, onset (vs. Fc/Fc+) + 4.8]

-

-

Note: The potential of the Fc/Fc+ couple against the experimental reference electrode must be determined.

-

-

Calculation of the Electrochemical Band Gap:

-

The electrochemical band gap (Eg) is the difference between the LUMO and HOMO energy levels:

-

Eg = ELUMO - EHOMO

-

-

Visualizations

Electrochemical Characterization Workflow

The following diagram illustrates the workflow for the electrochemical characterization of this compound using cyclic voltammetry.

Relationship between Electrochemical Potentials and Energy Levels

This diagram illustrates the relationship between the measured oxidation and reduction potentials and the calculated HOMO and LUMO energy levels.

Conclusion

The electrochemical characterization of this compound is a critical step in the development of novel organic electronic materials. Cyclic voltammetry provides a robust and direct method to determine the oxidation and reduction potentials, which are essential for calculating the HOMO and LUMO energy levels and the electrochemical band gap. These parameters are fundamental to understanding the charge injection and transport properties of materials derived from this important monomer, thereby guiding the design of more efficient and stable organic electronic devices. While specific experimental data for the monomer is scarce, the protocols and theoretical framework presented in this guide provide a solid foundation for its comprehensive electrochemical evaluation.

References

A Comprehensive Technical Guide to 9,9-Dihexyl-2,7-dibromofluorene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 189367-54-2

This technical guide provides an in-depth overview of 9,9-Dihexyl-2,7-dibromofluorene, a key building block in the synthesis of advanced organic materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and subsequent reactions, and outlines its applications, particularly in the field of organic electronics.

Core Chemical and Physical Properties

This compound is a fluorene derivative characterized by two hexyl chains attached to the C9 position and bromine atoms at the C2 and C7 positions. The alkyl chains enhance the material's solubility in organic solvents, a crucial property for solution-based processing of organic electronic devices.[1][2] The bromine atoms serve as versatile handles for further chemical modifications through various cross-coupling reactions.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 189367-54-2 | |

| Molecular Formula | C₂₅H₃₂Br₂ | |

| Molecular Weight | 492.33 g/mol | |

| Appearance | White to brown crystalline or powdery solid | [3] |

| Melting Point | 67-71 °C (lit.) | [3] |

| Density | 1.274 g/cm³ | [3] |

| Water Solubility | Slightly soluble | [3] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the alkylation of 2,7-dibromofluorene. This process is typically carried out using a phase-transfer catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,7-dibromofluorene

-

1-Bromohexane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or another suitable phase-transfer catalyst

-

Toluene

-

Deionized water

-

Brine

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,7-dibromofluorene, toluene, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Addition of Base: While stirring vigorously, add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide.

-

Addition of Alkylating Agent: Add 1-bromohexane to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (typically around 70-80 °C) and maintain for 4-6 hours with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene. Combine all organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield this compound.

Applications in Organic Electronics

This compound is a crucial monomer for the synthesis of polyfluorenes, a class of conjugated polymers widely used in organic light-emitting diodes (OLEDs) due to their strong blue emission, high charge carrier mobility, and good thermal stability.[2] The bromine atoms on the fluorene core allow for polymerization and the introduction of other functional groups through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[4][5]

Suzuki Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds, enabling the synthesis of polyfluorene derivatives with tailored electronic properties.[6][7]

Experimental Protocol: General Procedure for Suzuki Coupling

-

Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid or ester (2.2-2.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system (e.g., a mixture of toluene and water).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic extracts with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify the crude product by column chromatography to isolate the desired polyfluorene derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in a Suzuki coupling reaction to form a polyfluorene derivative.

Caption: Synthetic workflow for this compound.

References

Spectroscopic and Physicochemical Profile of 9,9-Dihexyl-2,7-dibromofluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9,9-Dihexyl-2,7-dibromofluorene, a key building block in the synthesis of advanced organic materials for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The inclusion of two hexyl chains at the C9 position enhances its solubility in common organic solvents, facilitating its use in solution-based processing. The bromine atoms at the C2 and C7 positions serve as versatile handles for further chemical modifications, enabling the synthesis of a wide array of conjugated polymers and small molecules with tailored optoelectronic properties.

Physicochemical Properties

This compound is a white to brown crystalline or powdery solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₃₂Br₂ |

| Molecular Weight | 492.33 g/mol [2] |

| CAS Number | 189367-54-2[2] |

| Melting Point | 67-71 °C[3] |

| Appearance | White to brown crystalline or powdery solid[1] |

| Solubility | Soluble in various organic solvents |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in CDCl₃ exhibits characteristic signals corresponding to the aromatic protons of the fluorene core and the aliphatic protons of the two hexyl chains.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | m | 6H | Aromatic protons |

| ~1.9 | m | 4H | α-CH₂ of hexyl chains |

| ~1.1 | m | 12H | -(CH₂)₃- of hexyl chains |

| ~0.8 | t | 6H | -CH₃ of hexyl chains |

| ~0.6 | m | 4H | β-CH₂ of hexyl chains |

¹³C NMR Spectroscopy

| Chemical Shift Range (ppm) | Assignment |

| 110-155 | Aromatic carbons |

| 55-60 | C9 carbon |

| 14-40 | Aliphatic carbons of hexyl chains |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.[4]

| Property | Value |

| Molecular Formula | C₂₅H₃₂Br₂ |

| Exact Mass | 490.0871 g/mol |

| Molecular Weight | 492.33 g/mol |

UV-Visible Absorption and Fluorescence Spectroscopy

Quantitative photophysical data for this compound in solution is not extensively reported in the available literature. Much of the existing data pertains to polymers derived from this monomer, which exhibit significant red-shifts in their absorption and emission spectra due to extended conjugation. For the monomer, the following represents expected values based on related fluorene derivatives.

| Parameter | Expected Value/Range | Solvent |

| Absorption Maximum (λmax) | ~310 - 330 nm | THF/Chloroform |

| Molar Absorptivity (ε) | Data not available | - |

| Emission Maximum (λem) | Data not available | - |

| Fluorescence Quantum Yield (Φ) | Data not available | - |

Experimental Protocols

Synthesis of this compound

This protocol is based on a phase-transfer catalyzed alkylation of 2,7-dibromofluorene.

Materials:

-

2,7-dibromofluorene

-

1-Bromohexane

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

-

Toluene

-

Methanol or Ethanol (for recrystallization)

-

Deionized water

-

Hexane

-

Silica gel (for column chromatography)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,7-dibromofluorene, toluene, and the phase-transfer catalyst.

-

Addition of Base: While stirring vigorously, add a concentrated aqueous solution of potassium hydroxide or sodium hydroxide.

-

Addition of Alkylating Agent: Add 1-bromohexane to the reaction mixture.

-

Reaction: Heat the mixture to a gentle reflux (typically around 70-80 °C) and maintain for several hours (e.g., 4-6 hours) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent. Combine all organic layers.

-

Washing: Wash the combined organic layers with deionized water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from methanol or ethanol, or by column chromatography on silica gel using a non-polar eluent like hexane.[4]

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer.

-

¹³C NMR: Use a proton-decoupled pulse sequence to acquire the spectrum.

UV-Visible Absorption and Fluorescence Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent such as spectroscopic grade tetrahydrofuran (THF) or chloroform in a quartz cuvette.

-

The concentration should be adjusted to obtain an absorbance value between 0.1 and 1 at the absorption maximum to ensure linearity.

Data Acquisition:

-

UV-Vis: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

Fluorescence: Use a spectrofluorometer to measure the emission spectrum by exciting the sample at its absorption maximum.

Visualizations

Caption: Chemical structure of this compound.

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Poly(9,9-dihexylfluorene-2,7-diyl) via Suzuki Coupling

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polyfluorenes are a significant class of conjugated polymers known for their strong blue photoluminescence, high charge carrier mobility, and excellent thermal and chemical stability.[1][2][3] These properties make them highly attractive for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs), polymer solar cells (PSCs), and organic field-effect transistors (OFETs).[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of polyfluorenes, allowing for the formation of carbon-carbon bonds between aromatic rings.[4] This application note provides a detailed protocol for the synthesis of poly(9,9-dihexylfluorene-2,7-diyl) through the Suzuki coupling of 9,9-Dihexyl-2,7-dibromofluorene with its corresponding bis(boronic acid) or bis(boronic ester).

Data Presentation

The molecular weight and polydispersity of the resulting polymer are critical parameters that influence its physical and electronic properties. Below is a summary of representative data from Suzuki polymerization of fluorene derivatives.

| Monomer A | Monomer B | Catalyst | Base | Solvent | Mn (kDa) | Mw (kDa) | PDI (Đ) | Yield (%) | Reference |

| 9,9-dioctyl-2,7-dibromofluorene | 9,9-dioctylfluorene-2,7-diboronic acid | Pd(OAc)₂ | K₂CO₃ | THF/H₂O | 8.3 | 17.43 | 2.1 | - | [1] |

| 9,9-dioctyl-2,7-dibromofluorene | 9,9-dioctylfluorene-2,7-diboronic acid (mechanochemical) | Pd(OAc)₂ | K₂CO₃ | None | 5.6 | 7.84 | 1.4 | 25 | [1] |

| 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | - (Chain-Growth) | ᵗBu₃PPd(Ph)Br | Na₂CO₃ | THF/H₂O | 11.0 | - | <1.2 | >95 | [5] |

Experimental Protocols

This section details the methodology for the synthesis of poly(9,9-dihexylfluorene-2,7-diyl) via a conventional solution-based Suzuki polymerization.

Materials:

-

This compound

-

9,9-Dihexylfluorene-2,7-bis(pinacol boronate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Deionized water, degassed

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Schlenk flask or three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hot plate

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Cannula for liquid transfer

-

Soxhlet extraction apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk flask, under an inert atmosphere, dissolve the palladium catalyst, such as Pd(OAc)₂ and a phosphine ligand like P(o-tol)₃, in the chosen anhydrous organic solvent (e.g., Toluene or THF). The catalyst loading is typically in the range of 1-2 mol% relative to the monomers. Stir the mixture at room temperature for 15-20 minutes.

-

Monomer Addition: To the catalyst mixture, add equimolar amounts of this compound and 9,9-Dihexylfluorene-2,7-bis(pinacol boronate).

-

Base Addition: Prepare a degassed aqueous solution of the base (e.g., 2 M K₂CO₃). Add the base solution to the reaction mixture. The ratio of the organic solvent to the aqueous base solution is typically between 2:1 and 4:1 by volume.

-

Polymerization: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) under a continuous flow of inert gas. The polymerization is generally carried out for 24 to 72 hours. The progress of the reaction can be monitored by techniques like Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

Work-up and Purification:

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer sequentially with deionized water and a dilute HCl solution (e.g., 1 M) to remove inorganic impurities and the catalyst residues.

-

Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the solution using a rotary evaporator.

-

Precipitate the polymer by slowly adding the concentrated solution to a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is typically extracted with a good solvent like chloroform or THF.

-

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) for 24 hours to remove any residual solvent.

Visualizations

Diagram of the Suzuki Polymerization Workflow

Caption: Experimental workflow for polyfluorene synthesis.

Diagram of the Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Facile mechanochemical Suzuki polymerization for the synthesis of Polyfluorenes and its derivatives - 28th Annual Green Chemistry & Engineering Conference - ACS Green Chemistry [gcande.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes: Synthesis of Poly(9,9-dihexylfluorene) for High-Performance Blue Organic Light-Emitting Diodes (OLEDs)

Introduction

Polyfluorene derivatives, particularly poly(9,9-dihexylfluorene) (PFO), are a class of conjugated polymers that have garnered significant attention for their application in organic light-emitting diodes (OLEDs). Their appeal stems from their strong blue photoluminescence, high charge carrier mobility, and excellent thermal stability. The 9,9-dihexyl substitution on the fluorene monomer enhances the polymer's solubility in common organic solvents, facilitating device fabrication through solution-based processes like spin-coating. This document provides detailed protocols for the synthesis of PFO from its monomer, 9,9-dihexyl-2,7-dibromofluorene, via Suzuki and Yamamoto coupling reactions, and outlines the fabrication of a basic PFO-based OLED.

Principle of Polymerization

The synthesis of PFO from this compound typically involves transition metal-catalyzed cross-coupling reactions. The two most common methods are:

-

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (a boronic acid or ester derivative of the fluorene monomer) with the di-brominated fluorene monomer. It is a versatile and widely used method for forming carbon-carbon bonds.

-

Yamamoto Coupling: This method utilizes a nickel(0) complex to effect the dehalogenative coupling of the 2,7-dibromofluorene monomer. It is a powerful tool for the synthesis of symmetric biaryls and conjugated polymers.

Both methods can yield high molecular weight polymers with desirable optoelectronic properties for OLED applications.

Experimental Protocols

Protocol 1: Synthesis of Poly(9,9-dihexylfluorene) via Suzuki Coupling

This protocol describes a typical Suzuki polymerization to synthesize a homopolymer of 9,9-dihexylfluorene.

Materials:

-

This compound

-

9,9-Dihexylfluorene-2,7-bis(pinacol boronate)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

Toluene, anhydrous

-

Methanol

-

Deionized water

Procedure:

-

In a Schlenk flask, dissolve this compound (1.0 eq) and 9,9-dihexylfluorene-2,7-bis(pinacol boronate) (1.0 eq) in anhydrous toluene.

-

Purge the solution with argon for 30 minutes to remove dissolved oxygen.

-

Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% per monomer).

-

Add the 2M aqueous solution of K₂CO₃ (4.0 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 90-100 °C) under an argon atmosphere with vigorous stirring for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

-

Filter the crude polymer and wash it sequentially with deionized water and methanol to remove residual salts and catalyst.

-

The polymer can be further purified by Soxhlet extraction with methanol, acetone, and finally chloroform. The desired polymer is recovered from the chloroform fraction by precipitation into methanol.

-

Dry the final polymer under vacuum at 60 °C overnight.

Protocol 2: Synthesis of Poly(9,9-dihexylfluorene) via Yamamoto Coupling

This protocol details the nickel-catalyzed polymerization of this compound.

Materials:

-

This compound

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

-

2,2'-Bipyridine (bpy)

-

1,5-Cyclooctadiene (COD)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Methanol

-

Acetone

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a glovebox, add Ni(COD)₂ (1.2 eq), 2,2'-bipyridine (1.2 eq), and 1,5-cyclooctadiene (1.2 eq) to a Schlenk flask containing anhydrous DMF.

-

Heat the mixture to 80 °C for 30 minutes to form the active Ni(0) catalyst complex.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene and purge with argon.

-

Transfer the monomer solution to the catalyst mixture via cannula.

-

Continue heating the reaction at 80 °C under argon for 24 hours.

-

Terminate the reaction by adding a few drops of concentrated HCl.

-

Precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol/water (1:1 v/v).

-

Filter the polymer and wash thoroughly with methanol and acetone.

-

Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.

-

Dry the final polymer under vacuum at 60 °C overnight.

Data Presentation

The following table summarizes typical quantitative data for poly(9,9-dihexylfluorene) synthesized for OLED applications.

| Property | Suzuki Coupling | Yamamoto Coupling | Reference |

| Number Average Molecular Weight (Mₙ) | 15 - 50 kDa | 20 - 60 kDa | [1][2] |

| Weight Average Molecular Weight (Mₙ) | 30 - 100 kDa | 40 - 120 kDa | [1][2] |

| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.8 - 3.0 | [1][2] |

| UV-Vis Absorption (λₘₐₓ, in solution) | ~380 nm | ~380 nm | [3] |

| Photoluminescence (λₘₐₓ, in solution) | ~420 nm | ~420 nm | [1][3] |

| Thermal Degradation Temperature (T_d) | >400 °C | >400 °C | [1] |

Mandatory Visualizations

Caption: Workflow for the synthesis of Poly(9,9-dihexylfluorene).

Caption: Basic structure of a PFO-based OLED device.

References

Application Notes and Protocols: 9,9-Dihexyl-2,7-dibromofluorene as a Monomer for Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,9-Dihexyl-2,7-dibromofluorene is a key building block in the synthesis of conjugated polymers, particularly polyfluorene derivatives.[1][2] These polymers are of significant interest in the fields of organic electronics and materials science due to their unique optoelectronic properties.[3][4] The fluorene core provides a rigid, planar structure that facilitates π-conjugation, leading to efficient charge transport.[1] The addition of two hexyl chains at the 9-position enhances the solubility of the monomer and the resulting polymers in common organic solvents, which is crucial for solution-based processing of large-area electronic devices.[1]

Polyfluorenes synthesized from this monomer are known for their strong blue photoluminescence, high quantum yields, and good thermal stability, making them excellent candidates for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and organic field-effect transistors (OFETs).[4][5][6][7] The versatility of the fluorene backbone allows for the tuning of its electronic and optical properties through copolymerization with other aromatic monomers.[1]